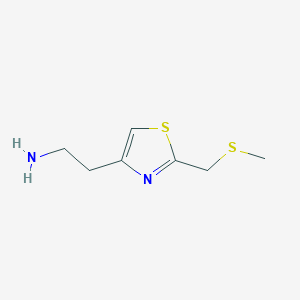

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine

説明

特性

IUPAC Name |

2-[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-10-5-7-9-6(2-3-8)4-11-7/h4H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSUROLPSKBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NC(=CS1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-29-9 | |

| Record name | (2-{2-[(Methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes.

生化学分析

Biochemical Properties

2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity, which allows it to participate in electrophilic and nucleophilic substitution reactions. This compound can interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The methylthio group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by influencing the activity of enzymes involved in glycolysis and the citric acid cycle.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds. The compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, it can influence metabolite levels by modulating the activity of enzymes involved in their synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, by targeting signals present in its structure. Post-translational modifications, such as phosphorylation or acetylation, can also affect its localization and activity. The compound’s localization within specific subcellular compartments can have significant implications for its biochemical effects and therapeutic potential.

生物活性

The compound 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine is a thiazole derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The methylthio group enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been investigated for their efficacy against various bacterial and fungal strains.

- Mechanism of Action : The thiazole ring interacts with nucleophilic sites on proteins, leading to alterations in their function that can inhibit microbial growth.

2. Anticancer Activity

Several studies have shown that thiazole derivatives possess anticancer properties.

- In Vitro Studies : A study evaluated a related compound's activity against multiple cancer cell lines, revealing significant growth inhibition across various types, including leukemia and non-small cell lung cancer. For example, one derivative exhibited over 60% inhibition in breast cancer cell lines .

| Cell Line Type | Mean Percent Inhibition (%) |

|---|---|

| Breast Cancer | 60 |

| Ovarian Cancer | 71 |

| Non-Small Cell Lung | 50 |

| Renal Cancer | 60 |

- Cell Cycle Analysis : The compound was shown to affect the cell cycle phases in treated cells, increasing the S-phase and G1 phase while decreasing the G2 phase, indicating its potential as a kinase inhibitor .

3. Anti-inflammatory Activity

Thiazole derivatives are also being explored for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a thiazole derivative against clinical isolates of bacteria and fungi. Results demonstrated a significant reduction in microbial growth, supporting the potential use of these compounds as antimicrobial agents.

- Cancer Cell Line Testing : A series of derivatives were tested against the NCI 60 cancer cell lines, with some showing over 50% inhibition across multiple cancer types. This highlights the compound's broad-spectrum anticancer activity .

科学的研究の応用

Anticancer Activity

Thiazole derivatives, including those similar to 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine, are being investigated for their anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines. For instance, thiazolidin-4-one derivatives have shown significant potential as anticancer agents, demonstrating various mechanisms of action including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiazole derivatives in models of neurodegenerative diseases like Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE), such as those derived from thiazoles, have been shown to enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline associated with Alzheimer's . The structural features of this compound may contribute to similar AChE inhibitory activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds featuring thiazole rings can exhibit significant antibacterial and antifungal activities against a range of pathogens. This makes them candidates for further development into antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions and cyclization processes. Understanding the SAR is crucial for optimizing the biological activity of these compounds.

Table 1: Summary of Synthetic Methods

Alzheimer’s Disease Research

A study evaluated a series of thiazole-based compounds for their AChE inhibitory activity, revealing promising results with certain derivatives showing IC50 values comparable to established AChE inhibitors . This suggests that this compound could be a viable candidate for further investigation in neurodegenerative disease therapeutics.

Antimicrobial Studies

In vitro assays have demonstrated that thiazole derivatives possess significant antibacterial activity against drug-resistant strains of bacteria, indicating their potential use in treating infections where conventional antibiotics fail .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and biological relevance:

Key Comparative Insights

Structural Variations and Pharmacokinetics: Methylthio vs. Dimethylamino Groups: The target compound’s methylthio group (-SCH3) is less polar than the dimethylamino (-N(CH3)2) group in CAS 78441-62-0, leading to lower aqueous solubility but higher lipophilicity. This may enhance membrane permeability but reduce oral bioavailability . Aromatic vs. ~188.3 g/mol for the target compound) .

Biological Activity: Thiazole derivatives with electron-withdrawing groups (e.g., -NO2, -CN) or basic amines (e.g., -NH2, -N(CH3)2) often exhibit enhanced antimicrobial and anticancer activities. For example, CAS 78441-62-0, a nizatidine intermediate, is associated with histamine H2-receptor antagonism . The target compound’s methylthio group may act as a hydrogen bond acceptor, facilitating interactions with cysteine residues in enzymes, as seen in other sulfur-containing drugs .

Synthetic Accessibility :

- Compounds like 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine are commercially available (Thermo Scientific), suggesting straightforward synthesis routes. In contrast, the target compound may require specialized reagents for introducing the methylthio-methyl group .

Safety and Stability :

- CAS 78441-62-0 requires storage at 2–8°C under inert atmosphere due to sensitivity to oxidation, whereas the methylthio derivative may exhibit greater stability under ambient conditions .

準備方法

Synthesis of the Thiazole Core with Methylthio Substitution

The thiazole ring is generally synthesized via cyclization reactions involving thiourea and appropriate carbonyl or halogenated precursors. A representative method for preparing related 4-substituted thiazoles involves:

- Reacting acetyl-containing precursors (e.g., 3-acetylpropanol) with thiourea under acidic conditions, typically in a solvent medium at 78–100°C for 3–8 hours.

- Subsequent pH adjustment with alkaline solutions (10–50% mass fraction) to neutralize the reaction mixture.

- Extraction and purification steps using organic solvents such as ether and dichloromethane.

- Final isolation by vacuum distillation at reduced pressure (395–400 Pa) collecting fractions at 120–127°C.

This method yields 4-methyl-5-(2-hydroxyethyl)thiazole with up to 73% yield and demonstrates mild reaction conditions with relatively low production cost and straightforward process control.

Though this patent focuses on hydroxyethyl substitution, the core thiazole synthesis and purification principles apply to derivatives bearing methylthio substituents, which are introduced in subsequent functionalization steps.

Introduction of the Methylthio Group

The methylthio (-SCH3) substituent on the thiazole ring is typically introduced via nucleophilic substitution or direct alkylation of thiazole intermediates containing reactive sites (e.g., halogenated or hydroxylated positions).

A common approach includes:

- Arylation or substitution reactions where a halogenated thiazole intermediate reacts with methylthiolating agents or methylthio-containing reagents.

- Use of bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution.

- Oxidation steps can be employed to modify the methylthio group if required (e.g., to methylsulfonyl), but for the methylthio moiety itself, mild conditions favor retention of the sulfide state.

Attachment of the Ethanamine Side Chain

The ethanamine side chain is introduced by coupling reactions or substitution on a suitable thiazole intermediate. Two main strategies are reported:

- Direct substitution : Reaction of thiazole derivatives bearing leaving groups (e.g., halides, mesylates) with ethanamine or protected ethanamine derivatives.

Stepwise synthesis via protected intermediates :

- Protection of ethanamine as carbamates (e.g., benzyl carbamate) to control reactivity.

- Conversion of protected ethanol derivatives to mesylates followed by nucleophilic substitution with azide.

- Reduction of azide to amine via Staudinger reduction.

- Deprotection of carbamate to yield free ethanamine side chain.

- Final coupling with methylthio-substituted thiazole intermediates in presence of bases such as diisopropylethylamine in solvents like DMSO.

This multi-step approach allows precise control over the functional groups and yields isolated target compounds with 52–81% yield.

Representative Synthetic Route Summary

Analytical and Purification Techniques

- Extraction with organic solvents such as ether and dichloromethane to remove impurities.

- Vacuum distillation under reduced pressure to isolate pure thiazole derivatives.

- Chromatographic purification (e.g., silica gel column chromatography) to purify crude products.

- Characterization by melting point, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity.

Research Findings and Optimization Notes

- The choice of solvent and base critically influences the substitution efficiency of the methylthio group and the subsequent coupling with ethanamine derivatives.

- Protection and deprotection steps for the ethanamine moiety are essential to prevent side reactions and improve overall yield.

- Reaction temperatures are generally moderate (0–100°C), with some steps requiring cooling (e.g., 0°C or below) to control reactivity and selectivity.

- Purification by vacuum distillation and chromatography ensures high purity, crucial for biological or pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 2-(2-((Methylthio)methyl)thiazol-4-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives typically involves cyclization of thioamide precursors or condensation reactions. For example, refluxing 2-amino-4-phenyl thiazole with aldehydes in ethanol and acetic acid yields Schiff base derivatives . Catalysts like triethylamine in dichloromethane can enhance yields by stabilizing intermediates . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to control regioselectivity and minimize side products.

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., C=S stretch at ~680 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- ¹H/¹³C NMR to resolve methylthio (-SCH₃) and ethanamine (-CH₂CH₂NH₂) groups. For example, methylthio protons appear as a singlet at δ ~2.5 ppm, while thiazole C-2 and C-4 carbons resonate at ~150–160 ppm .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

Standard protocols include:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Testing against targets like cyclooxygenase (COX) or tyrosine kinases, using fluorometric or colorimetric kits .

Advanced Research Questions

Q. What structural analogs of this compound have shown divergent pharmacological activities, and how can structure-activity relationships (SAR) be analyzed?

Substituents on the thiazole ring and ethanamine chain significantly modulate activity. For instance:

- Methylthio groups enhance lipophilicity, improving membrane permeability in anticancer analogs (e.g., IC₅₀ = 12 µM vs. 45 µM for non-methylated derivatives) .

- Nitro or cyano substituents on the benzene ring increase antiviral potency by 3–5-fold, likely through π-stacking with viral proteases .

SAR analysis requires systematic variation of substituents (e.g., halogen, alkoxy, nitro) combined with molecular docking to map binding interactions .

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin cytotoxicity assays) .

- Solubility differences : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .

- Cell line heterogeneity : Validate genetic profiles (e.g., p53 status in cancer cells) and use isogenic pairs .

Q. What methodologies are recommended for studying its environmental fate and ecotoxicological impact?

Follow ISO 14507 guidelines for:

Q. How can its pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?

Strategies include:

- Salt formation : Dihydrochloride salts improve aqueous solubility (e.g., 1357352-51-2 analog solubility: 12 mg/mL vs. 2 mg/mL for free base) .

- Prodrug design : Esterification of the ethanamine group (e.g., acetyl or pivaloyl esters) enhances intestinal absorption .

- Nanocarriers : Liposomal encapsulation increases plasma half-life by 4–6× in rodent models .

Q. What advanced techniques are used to elucidate its mechanism of action in multi-target therapies?

- Proteomics : SILAC (stable isotope labeling) to identify protein binding partners in treated cells .

- Transcriptomics : RNA-seq to map pathway dysregulation (e.g., apoptosis, mTOR signaling) .

- Crystallography : Co-crystallization with target enzymes (e.g., EGFR kinase) to resolve binding modes .

Methodological Tables

Q. Table 1. Representative Thiazole Derivatives and Bioactivities

| Compound ID | Substituents | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 15 () | Methylthio, nitrobenzamide | Anticancer: 8.2 µM (MCF-7) | |

| 35 () | Cyano, fluorophenyl | Antiviral: 0.5 µM (HCV NS5B) | |

| T628519 () | Dihydrochloride salt | Improved solubility: 12 mg/mL |

Q. Table 2. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Peaks/Predictions | Application Example |

|---|---|---|

| ¹H NMR | δ 2.5 (s, SCH₃), δ 3.4 (t, CH₂NH₂) | Methylthio and amine groups |

| HRMS | [M+H]⁺ calc. 257.0824, found 257.0821 | Molecular ion verification |

| X-ray diffraction | C–S bond length: 1.78 Å | Confirmation of thiazole core |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。